Ixazomib Impurity 1 is a significant compound in the pharmaceutical industry, particularly in the context of the drug Ixazomib, which is used for treating multiple myeloma. This impurity serves as a reference standard for analytical methods and quality control during the production of Ixazomib. It is classified as a proteasome inhibitor, specifically targeting the β5 chymotrypsin-like proteolytic site of the 20S proteasome, playing a crucial role in protein degradation processes within cells .
The synthesis of Ixazomib Impurity 1 involves multiple steps, typically utilizing boronic acids and amides as key starting materials. The synthetic routes often employ solvents such as acetonitrile and methanol, along with catalysts like palladium on carbon. Controlled temperatures and pressures are maintained to optimize yield and minimize impurities. High-performance liquid chromatography (HPLC) is commonly used to monitor the synthesis process, ensuring that impurity levels remain within acceptable limits .
In industrial settings, the production of Ixazomib Impurity 1 is scaled up using automated systems and large reactors. This process incorporates rigorous quality control measures to ensure compliance with pharmaceutical standards .
Ixazomib Impurity 1 has a molecular formula of C14H18Cl2N2O3 and a molecular weight of 333.21 g/mol. Its structure includes several functional groups that contribute to its activity as a proteasome inhibitor. The specific arrangement of atoms allows it to interact effectively with the proteasome, inhibiting its function .
Ixazomib Impurity 1 can undergo various chemical reactions including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its chemical structure and enhancing its properties.
These reactions are typically conducted under controlled temperatures and pH conditions to achieve desired outcomes, such as hydroxylated derivatives from oxidation or substituted derivatives from substitution reactions .
Ixazomib Impurity 1 functions primarily as a proteasome inhibitor. It reversibly inhibits the β5 subunit of the 20S proteasome, leading to:
Pharmacokinetically, Ixazomib Impurity 1 is rapidly absorbed with a median time to reach maximum plasma concentration of approximately one hour post-dose. Its oral bioavailability is around 58%, while its terminal half-life is approximately 9.5 days .
Relevant data from stability studies suggest that proper handling and storage are crucial for maintaining its efficacy as a reference standard in pharmaceutical applications .
Ixazomib Impurity 1 has several scientific uses:
Its role as an impurity provides insights into the quality control measures necessary for ensuring therapeutic effectiveness in clinical applications .
Ixazomib (MLN2238) is a second-generation, orally bioavailable proteasome inhibitor that reversibly targets the chymotrypsin-like subunit of the 20S proteasome. It disrupts cellular protein homeostasis, inducing apoptosis in multiple myeloma cells—including those resistant to conventional therapies. Administered as the citrate ester prodrug (MLN9708), ixazomib rapidly hydrolyzes to its active boronic acid form in vivo. Its FDA approval for relapsed/refractory multiple myeloma (based on the phase III TOURMALINE-MM1 trial) hinges on its efficacy within the all-oral regimen combining lenalidomide and dexamethasone [1] [5].
Impurity profiling ensures drug safety, efficacy, and quality by identifying and quantifying structurally related compounds arising from synthesis, degradation, or storage. For ixazomib—bearing hydrolytically labile amide bonds and an oxidation-prone boronic acid moiety—comprehensive impurity characterization is critical. Ixazomib Impurity 1 exemplifies a major degradation product impacting pharmacological activity and stability. Regulatory agencies mandate strict control of such impurities to prevent patient exposure to potentially toxic or therapeutically compromised products [5] [7].
Table 1: Significance of Impurity Profiling in Drug Development
Aspect | Impact of Impurities | Mitigation Strategy |
---|---|---|
Drug Safety | Genotoxicity, organ toxicity | Qualification per ICH thresholds |
Drug Efficacy | Reduced active ingredient potency | Degradation pathway elucidation |
Product Stability | Shelf-life reduction | Forced degradation studies |
Manufacturing Control | Batch-to-batch variability | In-process testing and specification limits |
ICH Q3A(R2) and Q3B(R2) guidelines stipulate rigorous standards for identifying, reporting, and qualifying impurities in new drug substances and products. Key requirements include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7